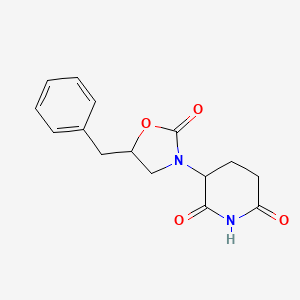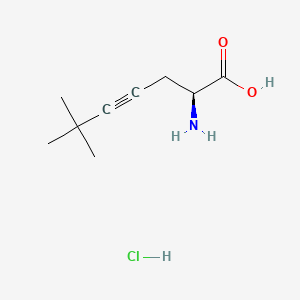
Hexanoic acid, 2,6-dibromo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 2,6-dibromo-, ethyl ester is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2,6-dibromo-, ethyl ester can be synthesized through the bromination of hexanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Hexanoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2nd and 6th positions.
Esterification: The dibromohexanoic acid is then reacted with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
Hexanoic acid, 2,6-dibromo-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction: The compound can be reduced to hexanoic acid, 2,6-dibromo-, by using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include hexanoic acid derivatives with substituted nucleophiles.
Reduction: Hexanoic acid, 2,6-dibromo-.
Hydrolysis: Hexanoic acid, 2,6-dibromo-, and ethanol.
科学的研究の応用
Hexanoic acid, 2,6-dibromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which hexanoic acid, 2,6-dibromo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
類似化合物との比較
Hexanoic acid, 2,6-dibromo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks bromine atoms, resulting in different reactivity and applications.
Hexanoic acid, 2-bromo-, ethyl ester:
Hexanoic acid, 2,6-dichloro-, ethyl ester: Substituted with chlorine instead of bromine, affecting its reactivity and biological activity.
特性
分子式 |
C8H14Br2O2 |
|---|---|
分子量 |
302.00 g/mol |
IUPAC名 |
ethyl 2,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3 |
InChIキー |
BVUNSDLVOISXLI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCCBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)


